molecular formula C12H11N3O3S B2741542 Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate CAS No. 866153-42-6

Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate

Cat. No. B2741542
CAS RN: 866153-42-6
M. Wt: 277.3
InChI Key: KLVZYVMNZOZHES-UHFFFAOYSA-N
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Description

“Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . This compound has a molecular formula of C12H11N3O3S and a molecular weight of 277.3 .


Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibition properties. For instance, two benzothiazole derivatives were synthesized and studied for their effectiveness in preventing corrosion of carbon steel in a hydrochloric acid solution. These compounds showed significant inhibition efficiency, attributed to their adsorption onto the steel surface. This suggests that similar compounds, including Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate, could be explored for corrosion protection applications (Hu et al., 2016).

Radioisotope Labeling

In another study, carbon-14 labeled versions of a benzothiazole compound were synthesized for use as radiotracers. This technique is crucial for studying the metabolism, residue, and environmental behavior of compounds using radioisotope tracing. This methodology could be applicable to this compound for detailed pharmacokinetic or environmental studies (Yang et al., 2018).

Synthesis of Heterocyclic Compounds

Research on the synthesis of 2-amino- and 2-(arylamino)-substituted thiazoles and selenazoles through a one-pot process highlights the versatility of benzothiazole derivatives in creating a variety of heterocyclic compounds. This chemical versatility suggests that this compound could serve as a precursor or intermediate in synthesizing complex molecules for drug discovery or material science applications (Moriarty et al., 1992).

Drug Discovery Building Blocks

A study on the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives presents these molecules as new building blocks in drug discovery. The work demonstrates the potential of benzothiazole derivatives in medicinal chemistry, indicating that this compound could be utilized in the development of novel therapeutics (Durcik et al., 2020).

Antitumor Activity

Another research focus is the evaluation of benzothiazole derivatives for their antitumor activity. Specific compounds have been synthesized and tested against various cancer cell lines, demonstrating significant antitumor properties. This area of research suggests the potential for this compound and similar compounds to be explored for their efficacy in cancer treatment (Chua et al., 1999).

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for this compound could involve further exploration of these properties and potential applications.

properties

IUPAC Name

methyl 2-(1,3-thiazol-2-ylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-18-10(16)8-4-2-3-5-9(8)14-11(17)15-12-13-6-7-19-12/h2-7H,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVZYVMNZOZHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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